molecular formula C19H14N2 B14653416 2-(2-Phenylethenyl)-1H-perimidine CAS No. 51784-19-1

2-(2-Phenylethenyl)-1H-perimidine

Cat. No.: B14653416
CAS No.: 51784-19-1
M. Wt: 270.3 g/mol
InChI Key: LITPBOJXNWUOLV-UHFFFAOYSA-N
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Description

2-(2-Phenylethenyl)-1H-perimidine: is an organic compound that belongs to the class of perimidines, which are heterocyclic compounds containing a perimidine ring system This compound is characterized by the presence of a phenylethenyl group attached to the perimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Phenylethenyl)-1H-perimidine can be achieved through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene. In this case, the reaction between a suitable phosphonium ylide and a perimidine derivative can yield the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Wittig reactions. The process requires careful control of reaction conditions, such as temperature, solvent, and the use of appropriate catalysts to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Phenylethenyl)-1H-perimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

2-(2-Phenylethenyl)-1H-perimidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Phenylethenyl)-1H-perimidine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    2-(2-Phenylethyl)chromone: A compound with a similar phenylethyl group but different core structure.

    2-(2-Phenylethyl)imidazole: Another compound with a phenylethyl group attached to an imidazole ring.

Properties

CAS No.

51784-19-1

Molecular Formula

C19H14N2

Molecular Weight

270.3 g/mol

IUPAC Name

2-(2-phenylethenyl)-1H-perimidine

InChI

InChI=1S/C19H14N2/c1-2-6-14(7-3-1)12-13-18-20-16-10-4-8-15-9-5-11-17(21-18)19(15)16/h1-13H,(H,20,21)

InChI Key

LITPBOJXNWUOLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC3=CC=CC4=C3C(=CC=C4)N2

Origin of Product

United States

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